molecular formula C12H10BrNO B1291219 2-((2-Bromophenoxy)methyl)pyridine CAS No. 1016531-68-2

2-((2-Bromophenoxy)methyl)pyridine

Cat. No.: B1291219
CAS No.: 1016531-68-2
M. Wt: 264.12 g/mol
InChI Key: APVLSMPTXATIRL-UHFFFAOYSA-N
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Description

2-((2-Bromophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a pyridine derivative where a bromophenoxy group is attached to the pyridine ring via a methyl bridge. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

The synthesis of 2-((2-Bromophenoxy)methyl)pyridine typically involves the reaction of 2-bromophenol with 2-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

2-((2-Bromophenoxy)methyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((2-Bromophenoxy)methyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((2-Bromophenoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-((2-Bromophenoxy)methyl)pyridine can be compared with other similar compounds, such as:

    2-((2-Chlorophenoxy)methyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-((2-Fluorophenoxy)methyl)pyridine: Similar structure but with a fluorine atom instead of bromine.

    2-((2-Iodophenoxy)methyl)pyridine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and interaction profile, which can differ significantly from its halogen-substituted analogs.

Properties

IUPAC Name

2-[(2-bromophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVLSMPTXATIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640723
Record name 2-[(2-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016531-68-2
Record name 2-[(2-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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